molecular formula C11H12N2OS B1406048 4-(3-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine CAS No. 1225637-14-8

4-(3-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Cat. No. B1406048
M. Wt: 220.29 g/mol
InChI Key: VKYHLQQEHCPAKI-UHFFFAOYSA-N
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Description

The compound is a derivative of methoxyphenols , which are compounds containing a methoxy group attached to the benzene ring of a phenol moiety . Methoxyphenols have been found in various plants and are known for their antioxidant properties .


Synthesis Analysis

While specific synthesis methods for “4-(3-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine” are not available, similar compounds have been synthesized through various methods . For instance, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP) was synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .

Scientific Research Applications

Chemistry and Heterocyclic Synthesis

4-(3-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine is a compound that may not have been directly studied, but its structural analogs and related heterocyclic compounds have significant applications in synthetic chemistry and drug development. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been explored for the synthesis of various heterocycles, including thiazoles, highlighting the importance of such scaffolds in generating bioactive molecules. The unique reactivity of these compounds allows for the synthesis of diverse heterocyclic structures under mild conditions, which could be relevant to the study and application of 4-(3-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine in research and drug synthesis (Gomaa & Ali, 2020).

Biological and Pharmacological Potential

While specific research on 4-(3-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine's direct applications in biology or pharmacology was not identified, the exploration of related heterocyclic compounds like thiazolidinediones and rhodanines provides insight into the potential biological activities of structurally similar compounds. Thiazolidinediones, for example, are explored for their roles as PTP 1B inhibitors, indicating potential applications in managing insulin resistance and type 2 diabetes mellitus. The structural modifications of the thiazolidinedione scaffold have led to the development of compounds with significant activity profiles, suggesting that similar strategies could be applied to 4-(3-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine for discovering novel biological activities (Verma, Yadav, & Thareja, 2019).

Synthesis and Transformation of Derivatives

The synthesis and transformation of heterocyclic compounds, including thiazoles and their derivatives, are crucial for the development of new drugs with enhanced biological activities. The study of 4-phosphorylated derivatives of 1,3-azoles demonstrates the versatility of such scaffolds in medicinal chemistry, offering a pathway for the creation of novel compounds with potential anticancer, antidiabetic, and antimicrobial properties. This highlights the significance of synthetic strategies and chemical transformations in expanding the utility of compounds like 4-(3-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine in various scientific and pharmacological applications (Abdurakhmanova et al., 2018).

properties

IUPAC Name

4-(3-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-10(13-11(12)15-7)8-4-3-5-9(6-8)14-2/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYHLQQEHCPAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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